molecular formula C23H15FN2O3 B11132446 1-(2-Fluorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-Fluorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11132446
M. Wt: 386.4 g/mol
InChI Key: NZBKORLNRZNAOU-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 1-(2-bromophenyl)-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

1-(2-fluorophenyl)-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activities compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C23H15FN2O3

Molecular Weight

386.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H15FN2O3/c1-13-10-11-25-18(12-13)26-20(14-6-2-4-8-16(14)24)19-21(27)15-7-3-5-9-17(15)29-22(19)23(26)28/h2-12,20H,1H3

InChI Key

NZBKORLNRZNAOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5F

Origin of Product

United States

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